molecular formula C23H23ClN2O4 B2913917 1-(2-((3-(4-氯苯基)-4-氧代-4H-色满-7-基)氧基)乙基)哌啶-4-甲酰胺 CAS No. 903855-60-7

1-(2-((3-(4-氯苯基)-4-氧代-4H-色满-7-基)氧基)乙基)哌啶-4-甲酰胺

货号 B2913917
CAS 编号: 903855-60-7
分子量: 426.9
InChI 键: YPTFXLPTKHJVNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a potent inhibitor of Akt kinases . It has been used in the design of biologically active compounds, including those with antiviral and antitumor activities .


Synthesis Analysis

The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a variety of functional groups. It includes a 4-chlorophenyl group, a 4H-chromen-7-yl group, and a piperidine-4-carboxamide group . The compound is a derivative of 2-aminopyrimidin-4 (3H)-one .


Chemical Reactions Analysis

The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibitory activity is selective for PKB over the closely related kinase PKA .

科学研究应用

合成和生物学评估

  • 合成了一系列含有噻唑烷-4-酮环的创新香豆素衍生物,探索了它们的潜在生物学特性。对这些化合物对各种细菌和真菌的抗菌活性进行了评估,展示了开发新型抗菌剂的潜力 (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

抗菌活性

分子相互作用研究

  • 研究了特定拮抗剂与 CB1 大麻素受体的分子相互作用,提供了对空间位阻结合相互作用的见解,并提出了可能有助于赋予拮抗剂活性的空间独特区域。这项研究可能影响靶向大麻素受体的药物的开发 (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

细胞毒活性

  • 3-氨基-1-(2,5-二氯苯基)-8-甲氧基-1H-苯并[f]-色满-2-腈对各种人类癌细胞系的合成和细胞毒活性评估显示出有希望的细胞毒活性。还探讨了该化合物与 DNA 甲基转移酶 1 的相互作用,表明其作为癌症治疗中治疗剂的潜力 (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).

抗菌和对接研究

  • 3-氨基-1-(4-氯苯基)-9-甲氧基-1H-苯并[f]色满-2-腈的晶体结构、抗菌活性和对接研究证明了良好的抗菌活性和杀菌和杀真菌作用。这突出了该化合物作为抗菌剂的潜力及其在研究分子相互作用中的应用 (R. M. Okasha, A. Fouda, Majed A. Bajaber, et al., 2022).

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing ATP from binding, which inhibits the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . By inhibiting PKB, it disrupts the normal signaling through this pathway, which can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It is well absorbed and eliminated largely by metabolism . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

未来方向

The compound has shown promise in preclinical studies, demonstrating pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . Future research may focus on further optimizing the compound’s properties, investigating its effects in clinical trials, and exploring its potential applications in the treatment of other diseases.

属性

IUPAC Name

1-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFXLPTKHJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。